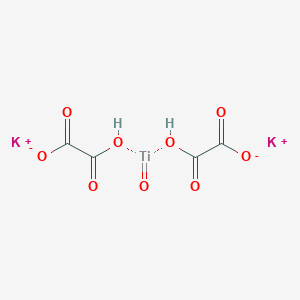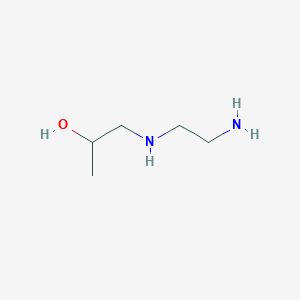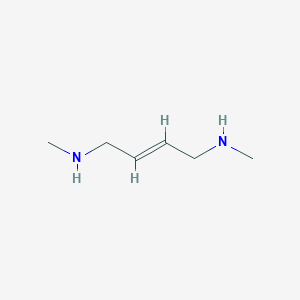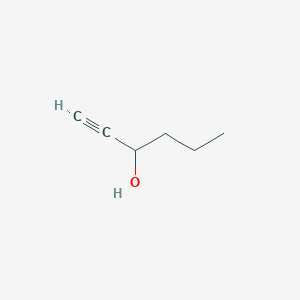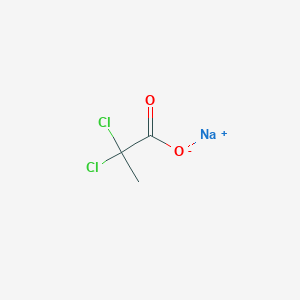
2,6,8-Triméthyl-4-nonanone
Vue d'ensemble
Description
2,6,8-Trimethyl-4-nonanone is an organic compound with the molecular formula C₁₂H₂₄O. It is a colorless liquid with a fruity odor, sometimes described as obnoxious . This compound is also known by its IUPAC name, 2,6,8-trimethylnonan-4-one . It is used in various industrial applications, including as a solvent and a reactant in chemical synthesis .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
2,6,8-Trimethyl-4-nonanone is a chemical compound with the molecular formula C12H24O
Pharmacokinetics
It is known that the compound is soluble in alcohol and insoluble in water , which may influence its bioavailability and distribution within the body.
Action Environment
The action of 2,6,8-Trimethyl-4-nonanone can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in environments where alcohol is present . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6,8-Trimethyl-4-nonanone can be synthesized through the dehydration-condensation of two moles of methyl isobutyl ketone using calcium carbide as a catalyst, followed by catalytic hydrogenation of the resulting unsaturated ketone . Another method involves passing a secondary alcohol or a mixture of the alcohol with the corresponding ketone through a binary catalyst prepared from chromium oxide and copper oxide or a ternary catalyst prepared from chromium oxide, copper oxide, and zinc oxide at temperatures ranging from 200°C to 350°C .
Industrial Production Methods
The industrial production of 2,6,8-trimethyl-4-nonanone involves the use of the aforementioned catalytic processes. The U.S. production of this compound was estimated to be between 1 to 10 million pounds in 2005 . It is primarily used as a reactant, an industrial cleaner, a degreaser, and in the production of 2,6,8-trimethyl-4-nonanol .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,8-Trimethyl-4-nonanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2,6,8-trimethyl-4-nonanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: The oxidation of 2,6,8-trimethyl-4-nonanone typically yields carboxylic acids or ketones with higher oxidation states.
Reduction: The reduction of this compound results in the formation of 2,6,8-trimethyl-4-nonanol.
Substitution: Substitution reactions can produce various alkylated or arylated derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,8-Trimethyl-4-nonanol: This compound is the reduced form of 2,6,8-trimethyl-4-nonanone and shares similar physical and chemical properties.
Methyl isobutyl ketone: This compound is a precursor in the synthesis of 2,6,8-trimethyl-4-nonanone and has similar solvent properties.
Uniqueness
2,6,8-Trimethyl-4-nonanone is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound in both research and industry .
Propriétés
IUPAC Name |
2,6,8-trimethylnonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWVDQCGGDBTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026998 | |
| Record name | 2,6,8-Trimethyl-4-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Nonanone, 2,6,8-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
123-18-2 | |
| Record name | 2,6,8-Trimethyl-4-nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,8-Trimethyl-4-nonanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl heptyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nonanone, 2,6,8-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,8-Trimethyl-4-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,8-trimethylnonan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6,8-TRIMETHYL-4-NONANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q95W9K98Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6,8-trimethyl-4-nonanone in the solvent extraction process described in the research?
A1: 2,6,8-Trimethyl-4-nonanone functions as an equilibrium modifier within the solvent extraction composition []. This means it helps to fine-tune the extraction process by influencing the distribution of metal ions between the aqueous and organic phases. The research specifically focuses on its use in conjunction with orthohydroxyarylaldoximes and orthohydroxyarylketoximes for extracting metals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



